N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14817153
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | N-[(1-methylpyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H19N3O2/c1-21-11-5-8-15(21)12-19-17(22)9-10-18-20-13-16(23-18)14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H,19,22) |
| Standard InChI Key | RKFNPYOSJQONSF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNC(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |
Introduction
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound characterized by its unique structural features, which include a pyrrole ring and an oxazole moiety. The compound has a molecular formula of C18H19N3O2 and a molecular weight of approximately 309.4 g/mol . Its structure suggests potential applications in medicinal chemistry due to the presence of both pyrrole and oxazole ring systems, which are known for their biological activities.
Structural Overview
The compound consists of a propanamide backbone attached to both a pyrrole and an oxazole ring system. This dual-ring structure may confer unique chemical properties and potential interactions with biological targets.
Synthesis
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. Common solvents used include methanol, with reagents such as methanesulfonic acid and phenylhydrazine hydrochloride facilitating the reactions.
Therapeutic Potential
Similar compounds with pyrrole or oxazole moieties have been investigated for their anti-inflammatory and anticancer activities. The unique structural features of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may contribute to its interaction with specific biological targets, although detailed studies are needed to fully elucidate its pharmacological profile.
Interaction Studies
Interaction studies, such as surface plasmon resonance or isothermal titration calorimetry, are crucial for understanding how this compound interacts with biological macromolecules like proteins and enzymes. These studies can help determine its potential as a therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-methylpyrrol-2-yl)ethanone | Contains a pyrrole ring | Simpler structure compared to target compound |
| 2-Acetyl-1-methylpyrrole | Pyrrole ring with an acetyl group | Lacks the oxazole component |
| 5-(Phenyl)-1,3-oxazole | Contains only an oxazole ring | Simplistic structure without additional groups |
| N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide | Dual-ring system combining pyrrole and oxazole | Potential for unique chemical properties and biological interactions |
Future Research Directions
-
In-depth Pharmacological Studies: Detailed investigations into the compound's interaction with biological targets and its potential therapeutic effects are necessary.
-
Synthetic Optimization: Improving synthesis protocols to increase yield and purity could facilitate larger-scale studies.
-
Biological Activity Screening: Comprehensive screening for anti-inflammatory, anticancer, and other potential biological activities is warranted.
Given the limited availability of specific research findings directly related to N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide from diverse and authoritative sources, further exploration through experimental studies and literature reviews is recommended to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume